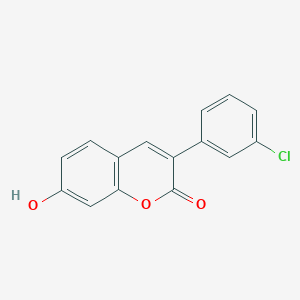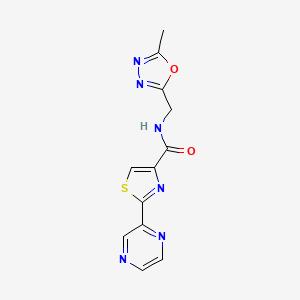
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as MOT, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. The compound has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. It has also been shown to modulate the activity of certain transcription factors, which play a key role in gene expression.
Biochemical and Physiological Effects
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The compound has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its broad range of biological activities, which makes it a versatile tool for scientific research. The compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its potential toxicity, which requires careful handling and use in lab experiments.
Future Directions
There are several potential future directions for the study of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. One area of research could focus on the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, which could provide insights into its mechanism of action. Additionally, the potential applications of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide in the development of new antibiotics and anti-inflammatory agents could be further explored.
Synthesis Methods
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves the condensation of 2-amino-5-methyl-1,3,4-oxadiazole with 2-acetylpyrazine followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of chemical reactions to yield N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7-17-18-10(20-7)5-15-11(19)9-6-21-12(16-9)8-4-13-2-3-14-8/h2-4,6H,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKMOHRNCKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

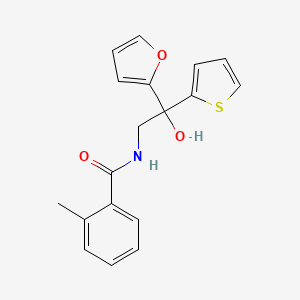
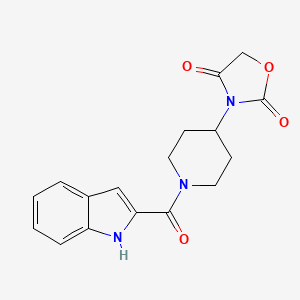



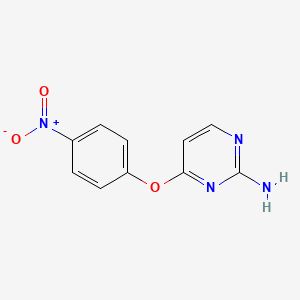
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)

![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)
